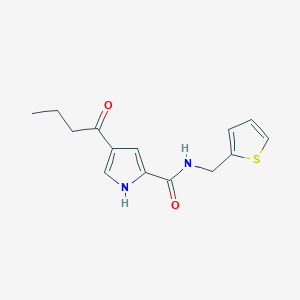

4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

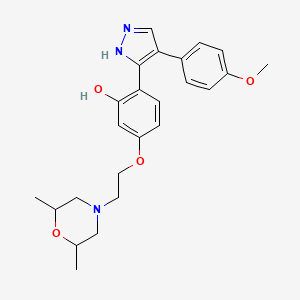

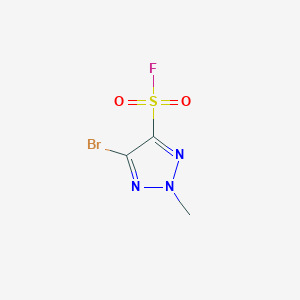

4-Butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (4-BNTP) is a novel synthetic compound that has recently been discovered to have potential applications in scientific research. 4-BNTP is a derivative of the pyrrole ring and is composed of four carbon atoms, two nitrogen atoms, two sulfur atoms, and an oxygen atom. It is a water-soluble, colorless compound that has a molecular weight of 221.3 g/mol and a melting point of 65-67°C.

Scientific Research Applications

Chemical Synthesis and Modification

The research into 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide and related compounds primarily focuses on their synthesis, chemical properties, and potential applications in various fields, excluding drug usage, dosage, and side effects. One area of interest is the electrophilic bromination of pyrroles, where substrate-controlled regioselective bromination techniques have been developed to yield brominated species, demonstrating the chemical versatility and reactivity of pyrrole derivatives (Gao et al., 2018). Furthermore, the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides showcases the compound's role in creating new chemical structures, indicating its utility in drug discovery and material science (Howells et al., 2022).

Electropolymerization and Material Applications

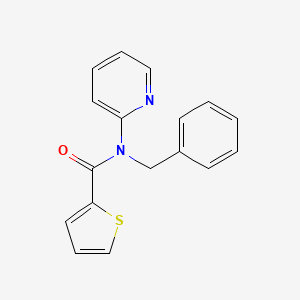

Another significant application is in the field of materials science, particularly in electropolymerization. The synthesis and electropolymerization of N-substituted pyrrole compounds, such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, have been explored for creating stable polymer films with potential applications in electronics and smart materials (Lengkeek et al., 2010).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of pyrrole-2-carboxamide derivatives. Synthesis and bioevaluation of certain derivatives have shown promising results as antimicrobial agents, indicating the potential of 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide related compounds in developing new antibiotics (Mane et al., 2017).

Optical and Electronic Applications

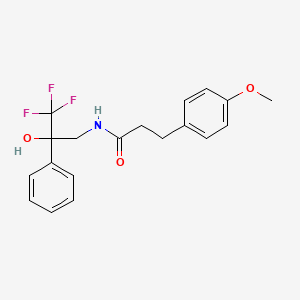

The synthesis of new classes of pyrrole compounds and the study of their conducting polymers have revealed novel optical properties, suggesting applications in electronic devices and smart windows. For instance, derivatives like 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide have shown improved properties when used in conducting polymers, indicating potential uses in optoelectronics and smart devices (Soyleyici et al., 2013).

Catalytic Applications

Additionally, catalyst systems involving pyrrole-2-carboxamide derivatives have been developed for the synthesis of complex organic molecules, including phenothiazines. These catalyst systems, utilizing environmentally friendly solvents like poly(ethylene glycol), highlight the compound's role in green chemistry and sustainable synthesis processes (Huang et al., 2014).

properties

IUPAC Name |

4-butanoyl-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-4-13(17)10-7-12(15-8-10)14(18)16-9-11-5-3-6-19-11/h3,5-8,15H,2,4,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNIAQOFLNKUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)